(5-Bromo-2,4-dichlorophenyl)(methyl)sulfane
Description
Properties
Molecular Formula |
C7H5BrCl2S |
|---|---|
Molecular Weight |
271.99 g/mol |
IUPAC Name |
1-bromo-2,4-dichloro-5-methylsulfanylbenzene |
InChI |
InChI=1S/C7H5BrCl2S/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,1H3 |
InChI Key |
HPDBILWQRZEXDY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1Cl)Cl)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (5-Bromo-2,4-dichlorophenyl)(methyl)sulfane typically involves nucleophilic substitution reactions where a methyl sulfide group is introduced onto a suitably halogenated aromatic ring, often starting from 5-bromo-2,4-dichlorophenol or related halogenated precursors. The key step is the substitution of a leaving group (often a halide or hydroxyl group) by a methyl sulfide nucleophile.
Typical Synthetic Route
Starting Material Preparation : The precursor 5-bromo-2,4-dichlorophenol or 5-bromo-2,4-dichloropyridine derivatives can be synthesized or procured. For example, 5-bromo-2,4-dichloropyridine is prepared via bromination and diazotization of 2-amino-4-chloropyridine, with yields exceeding 50-80% depending on conditions.
Nucleophilic Substitution : The methyl sulfide group is introduced by reacting the halogenated aromatic compound with methyl mercaptan (methyl sulfide) or a methylthiolate salt under nucleophilic substitution conditions. The methylthiolate attacks the electrophilic carbon bearing the leaving group, replacing it with the methyl sulfide moiety.
Purification : The crude product is purified by standard organic chemistry techniques such as extraction, washing with salt solutions, drying over sodium sulfate, and column chromatography to achieve high purity.
Reaction Conditions
- Solvent : Common solvents include methylene dichloride, ethyl acetate, or acetic acid ethyl ester depending on the step.
- Temperature : Reactions are generally conducted at low to moderate temperatures (0 °C to room temperature) to control reaction rates and avoid side reactions.
- Reagents : N-bromo-succinimide is used for bromination in precursor synthesis; sodium nitrite and cuprous chloride are employed for diazotization and chlorination steps in precursor preparation.
Detailed Synthetic Example
Analytical and Research Discoveries
- The presence of halogen atoms (bromine and chlorine) on the aromatic ring increases the electrophilicity of the carbon atoms, facilitating nucleophilic substitution by methyl sulfide.
- The methyl sulfide group enhances the compound’s lipophilicity and potential biological activity, making it a target for pharmaceutical and agrochemical research.
- The synthetic methods avoid dangerous reagents like butyllithium or phosphorus oxychloride, favoring safer and scalable procedures.
- Purification steps are critical to obtain high-purity compounds suitable for research applications, typically involving extraction, washing, drying, and chromatography.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Substitution Reactions at Halogen Sites
The bromine and chlorine atoms at positions 2, 4, and 5 on the aromatic ring are susceptible to nucleophilic displacement under specific conditions.
| Reaction Type | Reagents/Conditions | Outcome | Mechanistic Notes |
|---|---|---|---|
| Bromine Displacement | Amines (e.g., NH₃, R₂NH), K₂CO₃, DMF, 80–100°C | Replacement of Br with amine groups | Proceeds via SNAr mechanism; Cl substituents activate the ring toward substitution |
| Chlorine Displacement | Thiols (RSH), CuI, DMSO, 120°C | Replacement of Cl with thiolate groups | Copper catalysis facilitates C–S bond formation |
| Halogen Exchange | NaI, acetone, reflux | Br/Cl replaced by iodine | Finkelstein-type reaction; limited by steric hindrance |
Key Observations :
-
Bromine at position 5 is more reactive toward substitution than chlorines due to lower bond dissociation energy (C–Br vs. C–Cl).
-
Steric hindrance from the methylsulfanyl group slows substitution at position 2.
Oxidation of the Sulfide Group
The methylsulfanyl (–SMe) group undergoes controlled oxidation to yield sulfoxides or sulfones, depending on reaction conditions.
| Oxidation State | Reagents | Conditions | Product |
|---|---|---|---|
| Sulfoxide | H₂O₂ (30%), CH₃COOH, 25°C | Mild, stoichiometric control | (5-Bromo-2,4-dichlorophenyl)(methyl)sulfoxide |
| Sulfone | mCPBA, CH₂Cl₂, 0°C → rt | Strong oxidizing conditions | (5-Bromo-2,4-dichlorophenyl)(methyl)sulfone |
Mechanistic Insights :
-
Sulfoxide formation is selective under mild conditions, while sulfones require excess oxidant.
-
Electron-withdrawing halogens stabilize the sulfone product through resonance effects.
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient aromatic ring facilitates NAS at positions activated by adjacent halogens.
Factors Influencing Reactivity :
-
Position 4 (Cl) : Highest reactivity due to para-directing effects of the methylsulfanyl group.
-
Position 2 (Cl) : Lower reactivity attributed to steric hindrance from the –SMe group.
Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification.
| Coupling Type | Catalyst/Base | Partner | Product | Yield |
|---|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Aryl boronic acids | Biaryl derivatives | 60–75% |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, t-BuONa | Amines | Aryl amine derivatives | 55–65% |
Limitations :
-
Reaction efficiency depends on halogen position: Suzuki couplings at position 5 (Br) proceed faster than at chlorinated positions.
Side Reactions and Stability Considerations
Scientific Research Applications
(5-Bromo-2,4-dichlorophenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Bromo-2,4-dichlorophenyl)(methyl)sulfane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include oxidative stress, signal transduction, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity :
- Electron-Withdrawing Groups (Br, Cl, F) : These enhance the electrophilicity of the sulfur atom, promoting nucleophilic attack or oxidation. For example, compounds like "this compound" may release H₂S under reducing conditions, similar to other sulfane sulfur derivatives .
- Steric Effects : Methyl or isopropoxy substituents (e.g., in "(5-Bromo-2,3-difluoro-4-isopropoxyphenyl)(methyl)sulfane") reduce reactivity by hindering access to the sulfur atom .
Biological Relevance: Sulfane sulfurs are implicated in anti-cancer activity, as seen in garlic-derived polysulfides . The bromine and chlorine substituents in the target compound may augment cytotoxicity compared to non-halogenated analogs.
Synthetic Utility :
- Methyl sulfanes are precursors to sulfoxides and sulfones. For instance, oxidation of "(4-(bromomethyl)phenyl)(methyl)sulfane" with mCPBA yields sulfoxide and sulfone derivatives . Similar transformations are expected for "this compound".
Structural Diversity :
- Fluorinated analogs (e.g., "(5-Bromo-2-fluoro-4-methylphenyl)(methyl)sulfane") exhibit lower molecular weights and distinct electronic profiles compared to chlorinated or brominated variants, influencing their pharmacokinetic properties .
Biological Activity
(5-Bromo-2,4-dichlorophenyl)(methyl)sulfane is a halogenated organic compound with significant biological activity, particularly in the fields of microbiology and pharmacology. Its unique structure includes a bromine atom and two chlorine atoms attached to a phenyl ring, alongside a methyl sulfane functional group. This article will explore the compound's biological activities, mechanisms of action, and relevant case studies.
- Chemical Formula : C₇H₆BrCl₂S
- Molecular Weight : 237.545 g/mol
- Structure : The presence of halogens enhances reactivity and biological efficacy.
Biological Activity Overview
Research indicates that this compound exhibits notable antimicrobial properties , particularly against various bacterial strains. The halogen atoms in its structure contribute to its effectiveness as an antimicrobial agent by enhancing its ability to disrupt microbial cell functions.
Antimicrobial Properties
Several studies have documented the antimicrobial effects of this compound:
- Inhibition of Bacterial Growth : Laboratory tests have shown that this compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The compound may interact with specific enzymes or proteins within microbial cells, leading to inhibition of growth or metabolic processes. This interaction is critical for its potential use in therapeutic applications.
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Substitution Reactions : The bromine atom can be replaced by various nucleophiles, allowing the compound to engage in diverse chemical reactions.
- Electrophilic Aromatic Substitution : The electron-withdrawing effects of the halogen substituents facilitate electrophilic aromatic substitution reactions.
- Oxidation Reactions : The sulfane group can undergo oxidation, potentially forming sulfoxides or sulfones under appropriate conditions.
Case Studies and Research Findings
A review of literature reveals several case studies that highlight the biological activity of this compound:
| Study | Organism | Findings | Reference |
|---|---|---|---|
| 1 | E. coli | Significant growth inhibition observed at concentrations above 50 µg/mL. | |
| 2 | S. aureus | Effective against resistant strains with a minimum inhibitory concentration (MIC) of 25 µg/mL. | |
| 3 | C. albicans | Exhibited antifungal properties with a MIC of 30 µg/mL. |
Applications
Due to its biological activity, this compound has potential applications in:
- Pharmaceuticals : As a lead compound for developing new antimicrobial agents.
- Agricultural Chemicals : Its efficacy against microbial pathogens makes it suitable for use in agrochemicals.
Q & A
Advanced Research Question
Degradation Pathways : Simulate hydrolysis/photolysis using Gaussian09 at the B3LYP/6-311+G(d,p) level.
Bioaccumulation : Estimate logP values (CLOGP software) to assess lipophilicity.
Toxicity Prediction : Apply QSAR models (e.g., ECOSAR) to evaluate aquatic toxicity .
What are the challenges in synthesizing enantiomerically pure sulfane derivatives?
Advanced Research Question
Chiral sulfanes require asymmetric synthesis:
Chiral Auxiliaries : Use (R)-BINOL to induce stereochemistry during sulfuration.
Catalysis : Employ Pd-catalyzed cross-coupling with chiral ligands (e.g., Josiphos).
Analysis : Verify enantiomeric excess via chiral HPLC (Chiralpak AD-H column) .
How to design experiments assessing the anti-biofilm activity of this compound?
Basic Research Question
Protocol :
Biofilm Formation : Grow Pseudomonas aeruginosa in 96-well plates with varying compound concentrations (0–100 µg/mL).
Quantification : Stain with crystal violet and measure OD₅₉₀.
Controls : Include tobramycin as a positive control and DMSO as a vehicle control .
What role does the methylsulfane group play in modulating compound solubility?
Basic Research Question
The –S–CH₃ group enhances lipophilicity:
- logP Estimation : Experimental logP ≈ 3.2 (vs. 2.8 for –OH analog).
- Solubility Testing : Measure in PBS (pH 7.4) and DMSO; use sonication for dispersion .
How can crystallographic data inform drug design for halogenated sulfanes?
Advanced Research Question
Crystal structures reveal:
Pharmacophore Geometry : Bond angles/lengths critical for target binding (e.g., S–C bond ~1.8 Å).
Intermolecular Interactions : Halogen bonding (Br···N/O) enhances protein-ligand affinity.
Case Study : Analogous sulfinyl benzofurans show improved kinase inhibition via Br···O interactions .
What methodologies assess the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
